(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate typically involves the reaction of (S)-1-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often stereoselective, with the (S)-enantiomer showing higher specificity and potency.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Nitrogen
Notes:
- Steric and Electronic Effects: The methyl group in the parent compound provides minimal steric hindrance, facilitating reactions at the carbamate-protected amine.
- Lipophilicity : Aryl substituents (e.g., 3-methoxybenzyl) enhance lipophilicity (logP), which may improve blood-brain barrier penetration in CNS-targeting drugs. Conversely, the tetrahydro-2H-pyran-4-ylmethyl group introduces polarity, favoring aqueous solubility .
Stereochemical Variations
- The S-enantiomer of the parent compound is often preferred in drug synthesis for compatibility with biological targets. For example, the R-enantiomer of the 2-methoxybenzyl analog (CAS 1286208-40-9) may exhibit divergent binding affinities in chiral environments, underscoring the importance of stereochemistry in API design .
Carbamate Group Stability
- The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl in dioxane). This contrasts with other carbamate protections (e.g., benzyl carbamate), which require hydrogenolysis. Stability comparisons among analogs are consistent, as all share the Boc group .
Biological Activity
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring, which is known to influence its interaction with various biological targets. The structure can be represented as follows:
This compound has been noted for its potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer effects.
The biological activity of this compound primarily involves:
- Carbamoylation : The carbamate group interacts with biological targets through carbamoylation, affecting enzymatic activity.
- Receptor Interaction : Its structural similarity to other compounds allows it to bind to various receptors, influencing neurotransmitter systems.
1. Antiviral Activity
Research indicates that compounds with a pyrrolidine structure exhibit antiviral properties. For example, studies have shown that related compounds can inhibit viral replication by interfering with viral proteins.
2. Anti-inflammatory Effects
This compound has demonstrated the ability to reduce inflammatory markers in vitro. This effect may be attributed to the modulation of cytokine production and the inhibition of inflammatory pathways.
3. Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
Pharmacokinetics
Pharmacokinetic studies suggest that related compounds are well absorbed and exhibit dose-proportional systemic exposure. This property is crucial for their potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Reduction in TNF-alpha and other cytokines | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study Example
A study investigating the anti-inflammatory effects of similar pyrrolidine derivatives found that they significantly reduced levels of pro-inflammatory cytokines in cultured cells. The results indicated that these compounds could serve as potential leads for developing new anti-inflammatory drugs.
Applications in Drug Development
This compound is being explored for its potential as a chiral auxiliary in asymmetric synthesis and as a scaffold for designing enzyme inhibitors. Its versatility makes it a valuable compound in both medicinal chemistry and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
